(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid
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Overview
Description
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a carbamoyl group, and a fluorine atom attached to a butanoic acid backbone. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary or chiral catalyst to introduce the desired stereochemistry. The key steps in the synthesis may include:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the fluorine atom: The fluorine atom is introduced using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the carbamoyl group: The carbamoyl group is introduced through a reaction with an appropriate isocyanate or carbamoyl chloride.
Coupling reactions: The protected amino acid derivative is coupled with other intermediates to form the desired butanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme mechanisms, protein-ligand interactions, and metabolic pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties imparted by the fluorine and carbamoyl groups.
Mechanism of Action
The mechanism of action of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-fluorobutanoic acid: Similar structure but with a hydroxyl group instead of a carbamoyl group.
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-methylbutanoic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid lies in the combination of its stereochemistry, functional groups, and the presence of the fluorine atom. The fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
2165678-26-0 |
---|---|
Molecular Formula |
C10H17FN2O5 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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